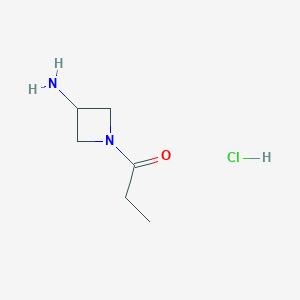

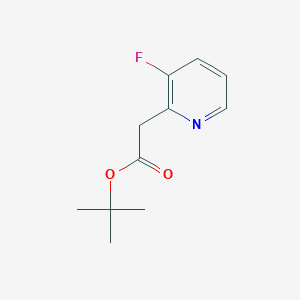

![molecular formula C18H19N5O2S B2498693 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-81-7](/img/structure/B2498693.png)

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazolopyrimidinone compounds involves cyclization reactions and the use of carboximidamides, guanidines, and 1,2,4-triazol-5-amines to afford a variety of tetramethyl tetrahydroquinolines and triazolopyrimidinones (Potapov et al., 2017). Microwave irradiation and conventional processes have been employed for the condensation of ketones, aldehydes, and urea/thiourea to synthesize dihydropyrimidinones and hexahydroquinazolinones, highlighting a diverse range of synthetic strategies that could be applicable to our compound of interest (Phucho et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is characterized by the presence of multiple heterocyclic rings. These structures often exhibit complex bonding patterns and electronic interactions, with heteroatoms contributing to the unique chemical properties and reactivity of the molecule. X-ray crystallography and spectroscopic methods (NMR, MS) are commonly used for structural elucidation of such compounds, providing insights into their conformation, stereochemistry, and electronic structure (Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions of triazolopyrimidinones and related structures often involve nucleophilic substitution, electrophilic addition, and cycloaddition reactions, with the heteroatoms playing a crucial role in determining the reactivity. The presence of multiple reactive sites, including the thioether and the dihydroquinoline moiety, allows for a wide range of chemical transformations, leading to the synthesis of complex derivatives with varied biological activities. The synthesis of diheterocyclic compounds from triazolopyrimidines demonstrates the versatility of these compounds in chemical synthesis (Liu et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A range of novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines, which could include derivatives of the compound , have been synthesized using a one-pot method. These compounds have shown good to excellent yields, indicating efficient synthetic routes for such complex molecules. The in vitro examination of their antioxidant activity revealed that some compounds exhibit potent antioxidant properties, highlighting their potential for therapeutic applications (S. Narsimha et al., 2018).

Antitumor Activity

New morpholinylchalcones, which could be structurally related to the compound of interest, have been synthesized and evaluated for their antitumor activity. Some of these compounds have shown promising activities against human lung cancer and hepatocellular carcinoma cell lines, suggesting the potential of such derivatives in cancer therapy (Zeinab A. Muhammad et al., 2017).

Molecular Docking Studies

The structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been conducted, revealing insights into the molecular interactions that govern their biological activity. Computational studies using molecular docking have supported the biological activity results, providing a basis for understanding the mode of action of these compounds at the molecular level (S. M. Gomha et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-11-12(2)23-17(19-16(11)25)20-21-18(23)26-10-15(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIFRPAUWOMZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)